molecular formula C17H16ClNO2 B2892462 (2E)-N-(2-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide CAS No. 431892-92-1

(2E)-N-(2-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B2892462
CAS No.: 431892-92-1
M. Wt: 301.77
InChI Key: ORWUCDFSZHIGLQ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(2-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H16ClNO2 and its molecular weight is 301.77. The purity is usually 95%.
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Scientific Research Applications

Arylation and Alkenylation of C(sp3)–H Bonds

Research has shown that iron and zinc salts can catalyze the arylation, heteroarylation, and alkenylation of propionamides, which include compounds similar to (2E)-N-(2-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide. This process facilitates the formation of C–C bonds, crucial in developing pharmaceuticals and advanced materials (Ilies et al., 2017).

Hydrogen Bonding in Anticonvulsant Enaminones

The crystal structures and hydrogen bonding of anticonvulsant enaminones, which are chemically related to this compound, have been extensively studied. These studies provide insights into the molecular interactions that contribute to their biological activity, potentially guiding the design of new therapeutic agents (Kubicki et al., 2000).

Synthesis and Properties of Aromatic Polyamides and Polyimides

The synthesis of aromatic polyamides and polyimides from compounds structurally related to this compound highlights their utility in creating high-performance polymers. These polymers have applications in the electronics industry due to their excellent thermal stability and solubility in polar solvents (Yang & Lin, 1995).

Spectroscopic Properties and Antipathogenic Activity

Thiourea derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their antipathogenic activities. These compounds demonstrate significant potential as novel antimicrobial agents with antibiofilm properties, particularly against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Cytotoxic Activity and Molecular Docking

Research into the cytotoxic activities of β-enaminonitrile compounds, similar to this compound, against various cancer cell lines reveals promising therapeutic potentials. These studies also include molecular docking to understand the interaction with biological targets, offering insights into the design of cancer therapeutics (El Gaafary et al., 2021).

Properties

IUPAC Name

(E)-N-(2-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-2-21-14-10-7-13(8-11-14)9-12-17(20)19-16-6-4-3-5-15(16)18/h3-12H,2H2,1H3,(H,19,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWUCDFSZHIGLQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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